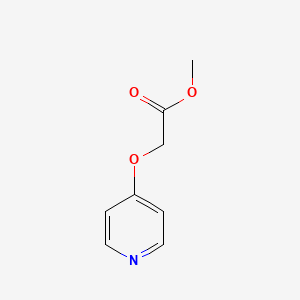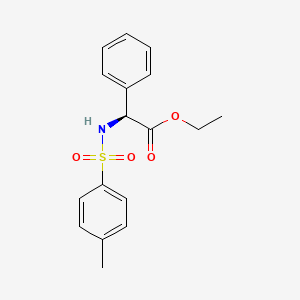
6,7-Dibromoquinoxaline-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C8H2Br2N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine atoms and nitrile groups in its structure makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-2,3-dicarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromoquinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under anhydrous conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with appropriate reagents and catalysts.
Major Products Formed
Substitution Reactions: Products include substituted quinoxaline derivatives with various functional groups.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Cyclization Reactions: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6,7-Dibromoquinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine atoms and nitrile groups can enhance its binding affinity and specificity for these targets. The compound may also participate in redox reactions and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dibromoquinoxaline: Lacks the nitrile groups but shares the brominated quinoxaline core.
2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at different positions.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: A naphthalene derivative with similar functional groups.
Uniqueness
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is unique due to the combination of bromine atoms and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C10H2Br2N4 |
|---|---|
Molecular Weight |
337.96 g/mol |
IUPAC Name |
6,7-dibromoquinoxaline-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H2Br2N4/c11-5-1-7-8(2-6(5)12)16-10(4-14)9(3-13)15-7/h1-2H |
InChI Key |
WLFSNEJEHOECSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)









![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
